molecular formula C24H21N3O4 B7698418 N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7698418
M. Wt: 415.4 g/mol
InChI Key: QTUWTEOWHWUJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as MPOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPOA is a synthetic compound that has been extensively studied for its biological and pharmacological properties.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In agriculture, this compound has been used as a pesticide to control pests and diseases in crops. In environmental science, this compound has been studied for its potential use in wastewater treatment and pollution control.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins that are involved in various biological processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. This compound has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. In addition, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its high purity and stability. This compound is also readily available and easy to synthesize. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of research could be to further investigate its mechanism of action and identify specific targets for its biological activity. Another area of research could be to explore its potential applications in the treatment of neurodegenerative diseases. Additionally, research could be conducted to investigate the environmental impact of this compound and its potential use in pollution control.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 4-methoxyaniline and 2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenol in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic acid and acetic anhydride to obtain this compound. The synthesis method has been optimized to produce high yields of this compound with a purity of over 99%.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-16-7-9-17(10-8-16)23-26-24(31-27-23)20-5-3-4-6-21(20)30-15-22(28)25-18-11-13-19(29-2)14-12-18/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUWTEOWHWUJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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